5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
Description
Molecular Structure and Bonding Properties
The molecular architecture of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is characterized by a bicyclic framework comprising a pyrrole ring fused to a pyridine ring system in a [3,2-b] configuration. The compound possesses the molecular formula C₁₀H₁₀N₂O with a precise molecular weight of 174.1992 as determined through mass spectrometric analysis. The structural framework exhibits a planar arrangement typical of fused aromatic heterocycles, with the nitrogen atoms positioned at specific locations that influence the overall electronic distribution.
The vinyl substituent at the 2-position introduces an exocyclic double bond that extends the conjugated system beyond the bicyclic core. This vinyl group, represented by the structural fragment C=C, creates additional sites for potential chemical modification and contributes to the compound's molecular weight through the addition of C₂H₃ fragment. The methoxy group at the 5-position provides an electron-donating character through its oxygen atom, which can participate in resonance interactions with the aromatic system.
The bonding characteristics are further defined by the presence of two nitrogen atoms within the heterocyclic framework. The pyridine nitrogen at position 1 of the numbering system contributes to the basicity of the molecule, while the pyrrole nitrogen maintains its characteristic aromatic properties. The SMILES representation C=CC1=CC2=NC(OC)=CC=C2N1 clearly delineates the connectivity pattern, showing the vinyl group attached to carbon 2, the methoxy group at position 5, and the specific ring fusion pattern.
Position in Azaindole Family of Heterocycles
This compound occupies a distinctive position within the azaindole family, specifically as a derivative of the 4-azaindole structural class. The azaindole nomenclature refers to indole analogues where one or more carbon atoms in the benzene ring are replaced by nitrogen atoms. In this particular compound, the pyridine portion of the molecule represents the aza-substituted benzene ring, while the pyrrole ring maintains the characteristic five-membered heterocyclic structure.
The [3,2-b] fusion pattern distinguishes this compound from other azaindole isomers, such as the [2,3-b] pyrrolopyridines. This specific fusion arrangement creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. The systematic classification places this compound within the broader category of pyrrolopyridines, which represent an important subclass of bicyclic heterocycles with established pharmaceutical and materials science applications.
The presence of the methoxy and vinyl substituents further refines its position within the azaindole family, creating a substitution pattern that is less common than simple alkyl or halogen derivatives. This substitution pattern contributes to enhanced solubility characteristics and provides multiple sites for potential derivatization, making it a valuable synthetic intermediate within the azaindole series.
Nomenclature and Structural Identification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 188999-31-7, which serves as its unique chemical identifier in global databases. The systematic name clearly indicates the positions of substitution: the methoxy group (-OCH₃) at position 5 and the vinyl group (-CH=CH₂) at position 2 of the pyrrolopyridine core.
The International Chemical Identifier for this compound is represented as InChI=1S/C10H10N2O/c1-7-6-11-10(8(2)12-7)9-4-3-5-13-9/h3-6H,1-2H3, which provides a standardized string representation of the molecular structure. The corresponding InChI Key, KQKFZWCLRMGWOW-UHFFFAOYSA-N, serves as a shorter, more manageable identifier for database searches and chemical informatics applications.
The MDL number MFCD08448190 provides an additional unique identifier within the MDL Information Systems database, facilitating cross-referencing across different chemical databases and literature sources. These multiple identification systems ensure unambiguous identification of the compound across various scientific and commercial platforms.
Table 1: Structural Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 |
| Chemical Abstracts Service Number | 188999-31-7 |
| MDL Number | MFCD08448190 |
| SMILES Notation | C=CC1=CC2=NC(OC)=CC=C2N1 |
| InChI Key | KQKFZWCLRMGWOW-UHFFFAOYSA-N |
Comparative Analysis with Related Pyrrolo[3,2-b]pyridine Derivatives
The structural comparison of this compound with related pyrrolopyridine derivatives reveals significant differences in molecular properties and potential applications. The parent compound 1H-pyrrolo[3,2-b]pyridine, with molecular formula C₇H₆N₂ and molecular weight 118.14, lacks both the methoxy and vinyl substituents, resulting in a substantially different electronic profile. This unsubstituted parent compound exhibits basic properties with established applications in medicinal chemistry research.
5-Methoxy-1H-pyrrolo[3,2-b]pyridine, bearing only the methoxy substituent at position 5, represents an intermediate derivative with molecular formula C₈H₈N₂O and molecular weight 148.16. This compound demonstrates the isolated effect of methoxy substitution on the core pyrrolopyridine structure, providing insight into the electronic modifications introduced by the oxygen-containing substituent. The absence of the vinyl group in this derivative results in a more limited range of chemical transformations compared to the target compound.
The positional isomer 5-methoxy-1H-pyrrolo[2,3-b]pyridine, with the same molecular formula C₈H₈N₂O but different fusion pattern, illustrates the importance of ring connectivity in determining molecular properties. Despite identical molecular compositions, the [2,3-b] fusion pattern creates a distinctly different electronic environment and chemical reactivity profile compared to the [3,2-b] arrangement.
Table 2: Comparative Analysis of Related Pyrrolopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 118.14 | Unsubstituted |
| 5-methoxy-1H-pyrrolo[3,2-b]pyridine | C₈H₈N₂O | 148.16 | 5-methoxy |
| This compound | C₁₀H₁₀N₂O | 174.20 | 5-methoxy, 2-vinyl |
| 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂O | 148.16 | 5-methoxy, [2,3-b] fusion |
The vinyl substitution in this compound introduces unique reactivity patterns not observed in the simpler methoxy derivative. The presence of the terminal alkene provides opportunities for addition reactions, polymerization processes, and metal-catalyzed coupling reactions that significantly expand the synthetic utility of this particular derivative. Furthermore, the combination of both electron-donating methoxy and potentially reactive vinyl groups creates a compound with dual functionality that may prove valuable in complex synthetic schemes and structure-activity relationship studies within the pyrrolopyridine family.
Properties
IUPAC Name |
2-ethenyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-3-7-6-9-8(11-7)4-5-10(12-9)13-2/h3-6,11H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEKMAJHFMHNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440665 | |
| Record name | 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188999-31-7 | |
| Record name | 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and methyl triphenyl phosphonium chloride.
Wittig Reaction: The key step in the synthesis is the Wittig reaction, where the aldehyde group of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde reacts with the ylide generated from methyl triphenyl phosphonium chloride. This reaction forms the vinyl group at the 2-position.
Reaction Conditions: The Wittig reaction is typically carried out in an inert atmosphere (e.g., under nitrogen) using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures with optimization for cost-effectiveness and efficiency. This includes using bulk quantities of starting materials, optimizing reaction conditions, and employing continuous flow reactors to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-methoxy-2-formyl-1H-pyrrolo[3,2-b]pyridine or 5-methoxy-2-carboxy-1H-pyrrolo[3,2-b]pyridine.
Reduction: Formation of 5-methoxy-2-ethyl-1H-pyrrolo[3,2-b]pyridine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is primarily studied for its inhibitory effects on protein kinases, which are critical in the regulation of cellular functions and are often implicated in cancer progression.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant antitumor properties. For example, a study highlighted the design and synthesis of new derivatives that demonstrated potent antitumor activities against various cancer cell lines, such as HeLa and MCF-7. Among the synthesized compounds, some showed IC50 values as low as 0.12 μM, indicating strong efficacy against tumor cells .
Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of several protein kinases involved in cancer signaling pathways. Notably, it has shown effectiveness against IGF-1R (Insulin-like Growth Factor 1 Receptor) and other kinases like Aurora and Src family kinases. These interactions suggest potential applications in treating solid tumors where these kinases play pivotal roles .
Synthetic Methods and Reactivity
The synthesis of this compound involves several advanced organic chemistry techniques. Recent studies have developed new methods for synthesizing pyrrolo[3,2-b]pyridine derivatives through palladium-catalyzed cross-coupling reactions, which enhance yield and purity .
Synthesis Techniques
- Palladium-Catalyzed Reactions : These methods allow for the efficient formation of carbon-carbon bonds, crucial for constructing complex molecular architectures.
- Functionalization Strategies : Modifications at the C-2 position have been explored to improve metabolic stability and selectivity against unwanted targets .
Case Study: Antiproliferative Activity
A significant case study examined the antiproliferative effects of various pyrrolo[3,2-b]pyridine derivatives on cancer cell lines. The study found that certain compounds not only inhibited cell growth but also induced apoptosis through cell cycle arrest mechanisms . The detailed findings are summarized in the following table:
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 10t | 0.12 | HeLa | Inhibition of tubulin polymerization |
| 10t | 0.21 | MCF-7 | Induction of G2/M phase arrest |
| 10t | 0.15 | SGC-7901 | Apoptosis via disruption of microtubule dynamics |
Case Study: Protein Kinase Inhibition
Another study focused on the inhibition of protein kinases by pyrrolo[3,2-b]pyridine derivatives, emphasizing their potential in oncology treatments. The compounds were tested against a panel of kinases, showing selective inhibition profiles that could lead to targeted cancer therapies .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence the compound’s binding affinity and specificity. The pyrrolo[3,2-b]pyridine core structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing its binding properties.
Comparison with Similar Compounds
Key Features :
- Methoxy Group : Enhances solubility and modulates binding affinity through electronic effects.
- Vinyl Group : Provides reactivity for oxidation (to aldehydes/carboxylic acids) or reduction (to ethyl derivatives), expanding its utility in medicinal chemistry .
- Pyrrolopyridine Core : Facilitates π-π stacking interactions with aromatic residues in biological targets, such as protein kinases implicated in cancer .
The compound exhibits potent antitumor activity (IC₅₀: 0.12 μM against HeLa and MCF-7 cell lines) and serves as a scaffold for developing kinase inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | 5-OCH₃, 2-vinyl | C₁₀H₁₀N₂O | High reactivity (vinyl), strong antitumor activity (IC₅₀: 0.12 μM) |
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | 5-OCH₃ | C₈H₈N₂O | Lacks vinyl group; reduced chemical versatility but retains kinase affinity |
| 2-Vinyl-1H-pyrrolo[3,2-b]pyridine | 2-vinyl | C₉H₈N₂ | Absence of methoxy reduces solubility; lower binding specificity |
| 5-Methoxy-2-ethyl-1H-pyrrolo[3,2-b]pyridine | 5-OCH₃, 2-CH₂CH₃ | C₁₀H₁₂N₂O | Saturated ethyl group reduces reactivity but improves metabolic stability |
| 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | 5-OCH₃, 3-CH₃ | C₉H₁₀N₂O | Methyl substituent increases steric hindrance, altering target interactions |
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 5-OCH₃, 3-COOH | C₉H₈N₂O₃ | Carboxylic acid enhances solubility and enables salt formation |
| 3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine | 5-OCH₃, 3-Cl | C₈H₇ClN₂O | Chlorine atom increases electronegativity, enhancing binding to hydrophobic pockets |
Antitumor Activity :
- The vinyl group in this compound allows covalent interactions with nucleophilic residues (e.g., cysteine) in kinases, contributing to its low IC₅₀ values . In contrast, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine shows reduced activity due to steric hindrance from the methyl group .
Solubility and Binding :
- The methoxy group in this compound improves water solubility compared to non-methoxy analogs like 2-Vinyl-1H-pyrrolo[3,2-b]pyridine. However, carboxylic acid derivatives (e.g., 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) exhibit even higher solubility due to ionizable groups .
Resolving Contradictory Structure-Activity Relationship (SAR) Data
Systematic substituent variation is critical for SAR studies. For example:
- Replacing methoxy with ethoxy increases lipophilicity but may reduce solubility .
- Substituting vinyl with ethynyl enhances π-π stacking but introduces synthetic challenges .
Biological Activity
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- CAS Number : 188999-31-7
This compound is characterized by a pyrrolo-pyridine core structure with a methoxy and vinyl substituent, which contributes to its unique biological activity.
The primary mechanism of action for this compound involves interaction with specific biological targets. Research indicates that compounds within the pyrrolo[3,2-b]pyridine class can act as inhibitors of various kinases and enzymes. For instance:
- Inhibition of SGK-1 Kinase : This compound has shown potential as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. The inhibition of SGK-1 can lead to reduced cell proliferation and survival in certain cancer cell lines .
Anticancer Properties
Several studies have reported on the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it showed a significant reduction in cell viability in HCT116 human colon cancer cells with an IC50 value indicating potent activity .
- Mechanistic Insights : The compound's action appears to involve the stabilization of inactive conformations of specific kinases, thereby preventing their activation and subsequent signaling cascades that promote tumor growth .
Anti-inflammatory Effects
Research indicates that derivatives of pyrrolo[3,2-b]pyridine can also exhibit anti-inflammatory effects by modulating cytokine release:
- TNF-α Inhibition : A related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activity Summary of this compound
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 (colon cancer) | 0.55 | |
| Anti-inflammatory | Macrophages | Not specified | |
| SGK-1 Kinase Inhibition | Various models | Not specified |
Case Study 1: Anticancer Efficacy in HCT116 Cells
In a study investigating the effects of various pyrrolo[3,2-b]pyridine derivatives on HCT116 cells, it was found that this compound significantly inhibited cell proliferation at low micromolar concentrations. The study highlighted the compound's potential as a lead for further development into anticancer therapeutics.
Case Study 2: Inhibition of SGK-1 Kinase
Another investigation focused on the inhibitory effects of this compound on SGK-1 kinase activity. Results indicated that it could effectively reduce SGK-mediated signaling pathways involved in cell survival and proliferation in cancerous tissues.
Q & A
Basic Research Questions
Q. What are common synthetic routes for introducing methoxy and vinyl substituents into pyrrolo[3,2-b]pyridine scaffolds?
- Methodological Answer : A typical approach involves:
- Methoxy introduction : Direct alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature, as demonstrated in methylation reactions of pyrrolo[2,3-b]pyridine derivatives .
- Vinyl functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). For example, brominated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) react with alkynes or alkenes under conditions like Pd(PPh₃)₄, K₂CO₃, and dioxane at 105°C .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side reactions like over-alkylation or debromination.
Q. How can NMR spectroscopy confirm the regiochemistry of substituents in pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- ¹H NMR : Distinct splitting patterns and coupling constants (e.g., J = 2.1–2.2 Hz for aromatic protons in fused rings) help assign substituent positions. For example, in 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine, downfield shifts (~δ 8.3–8.4 ppm) indicate electron-withdrawing effects from bromine and ethynyl groups .
- NOESY/ROESY : Resolves spatial proximity between substituents, critical for confirming vinyl group orientation .
Q. What analytical techniques are essential for purity assessment during synthesis?
- Methodological Answer :
- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with mass accuracy <5 ppm.
- Flash Column Chromatography : Use silica gel with heptane/ethyl acetate (8:2) gradients to separate polar intermediates .
- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity, as seen in derivatives like 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data in structure-activity relationship (SAR) studies of pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Test analogs with incremental changes (e.g., methoxy → ethoxy, vinyl → ethynyl) to isolate electronic vs. steric effects. For example, replacing methoxy with bulkier groups may enhance binding affinity but reduce solubility .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like sigma receptors or GluN2B subunits .
- Dose-Response Assays : Perform IC₅₀/EC₅₀ studies in triplicate to confirm reproducibility, addressing outliers through meta-analysis .
Q. What strategies mitigate off-target effects (e.g., hERG binding) in pyrrolo[3,2-b]pyridine-based therapeutics?
- Methodological Answer :
- Lead Optimization : Introduce polar groups (e.g., carboxylates) to reduce lipophilicity, lowering hERG affinity. For instance, tert-butyl carboxylate derivatives showed reduced hERG inhibition while maintaining GluN2B selectivity .
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450 (CYP) inhibitors. Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres .
Q. How can X-ray crystallography validate the binding mode of pyrrolo[3,2-b]pyridine derivatives to biological targets?
- Methodological Answer :
- Co-crystallization : Soak purified protein (e.g., GluN2B NMDA receptor) with the compound at 10 mM in Tris buffer (pH 7.4). Resolve structures to 2.0–2.5 Å resolution using synchrotron radiation .
- Electron Density Maps : Analyze Fo-Fc maps to confirm ligand placement and hydrogen-bonding interactions (e.g., methoxy oxygen with Tyr109) .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported synthetic yields for cross-coupled pyrrolo[3,2-b]pyridine intermediates?
- Methodological Answer :
- Reagent Purity : Ensure boronic acids/pinacol esters are >95% pure (via ¹H NMR) to avoid Suzuki coupling inefficiencies .
- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent catalyst deactivation by moisture/O₂ .
- Yield Optimization : Screen solvents (dioxane vs. toluene) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance reactivity .
Q. What in vitro models are optimal for evaluating the neuroprotective efficacy of pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- Primary Neuronal Cultures : Treat rat cortical neurons with glutamate (100 μM) and measure cell viability via MTT assay. Compare rescue effects of test compounds (1–10 μM) against controls .
- Patch-Clamp Electrophysiology : Assess GluN2B-selective NMDA receptor inhibition in HEK293 cells expressing recombinant subunits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
